N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1021209-06-2
VCID: VC8194339
InChI: InChI=1S/C20H22N2O4S/c1-13-3-8-18(26-2)19(11-13)27(24,25)21-16-7-6-14-9-10-22(17(14)12-16)20(23)15-4-5-15/h3,6-8,11-12,15,21H,4-5,9-10H2,1-2H3
SMILES: CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.5 g/mol

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide

CAS No.: 1021209-06-2

Cat. No.: VC8194339

Molecular Formula: C20H22N2O4S

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide - 1021209-06-2

Specification

CAS No. 1021209-06-2
Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
IUPAC Name N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-methoxy-5-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H22N2O4S/c1-13-3-8-18(26-2)19(11-13)27(24,25)21-16-7-6-14-9-10-22(17(14)12-16)20(23)15-4-5-15/h3,6-8,11-12,15,21H,4-5,9-10H2,1-2H3
Standard InChI Key FKEIECSNJGHMOJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2
Canonical SMILES CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C4CC4)C=C2

Introduction

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide is a complex sulfonamide compound that has garnered significant attention in the field of medicinal chemistry. This compound combines an indole derivative with a sulfonamide moiety, which is often associated with biological activity, particularly in the inhibition of specific kinases involved in cell signaling pathways .

Mechanism of Action

The mechanism of action for this compound likely involves the inhibition of specific kinases that are critical in signaling pathways associated with cell growth and proliferation. This makes it a potential therapeutic agent for diseases such as cancer, where kinase inhibition can disrupt abnormal cell growth.

Potential Applications

N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamide has potential applications in medicinal chemistry, particularly in cancer therapy due to its kinase inhibitory properties. Its complex structure allows for interaction with various biological targets, making it a candidate for further research in drug development.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightCAS NumberPotential Use
N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-methoxy-5-methylbenzenesulfonamideC20H22N2O4S386.5 g/mol1021209-06-2Kinase inhibitor, potential cancer therapy
(E)-N-(1-(cyclopropanecarbonyl)indolin-6-yl)-2-phenylethenesulfonamideC20H20N2O3S368.5 g/mol1251711-53-1Potential biological activity, less studied

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator